(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 214630-04-3
VCID: VC0558557
InChI: InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H25NO6
Molecular Weight: 411.46

(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

CAS No.: 214630-04-3

Cat. No.: VC0558557

Molecular Formula: C23H25NO6

Molecular Weight: 411.46

* For research use only. Not for human or veterinary use.

(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid - 214630-04-3

Specification

CAS No. 214630-04-3
Molecular Formula C23H25NO6
Molecular Weight 411.46
IUPAC Name (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Nomenclature and Structural Identification

Chemical Identifiers

The systematic identification of this compound involves multiple nomenclature systems that provide precise structural information. The IUPAC name, (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid, details the specific stereochemistry and functional groups present in the molecule . This compound is also registered under CAS number 214630-04-3, providing a unique identifier for database tracking and literature searches .

The molecular formula C23H25NO6 indicates the compound contains 23 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . This composition reflects the presence of the fluorenyl group, the tert-butyl group, and the aspartic acid backbone. The exact mass of 411.16818752 Da further confirms the molecular composition and serves as a reference for mass spectrometric analysis .

Structural Representation

For computational and database purposes, several structural notation systems are employed. The SMILES notation (CC(C)(C)OC(=O)NC@HC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13) encodes the two-dimensional structure in a linear format, with the @H designation specifically indicating the R stereochemistry at the alpha carbon . Similarly, the InChI notation (InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1) provides a standardized representation that includes stereochemical information .

The compound's stereochemistry is particularly important, featuring an R configuration at the alpha carbon, which distinguishes it from its enantiomer and influences its biological and chemical behavior. The structure contains one defined stereocenter, as computed by PubChem .

Physical and Chemical Properties

Molecular Properties

Table 1 summarizes the key physical and chemical properties of (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid:

PropertyValueReference
Molecular Weight411.4 g/molComputed by PubChem 2.1
XLogP3-AA3.5Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count6Computed by Cactvs 3.4.8.18
Rotatable Bond Count9Computed by Cactvs 3.4.8.18
Topological Polar Surface Area102 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count30Computed by PubChem
Complexity620Computed by Cactvs 3.4.8.18

The XLogP3-AA value of 3.5 indicates moderate lipophilicity, suggesting the compound has a balance between hydrophobic and hydrophilic character . This property is particularly relevant for its behavior in biological systems and solubility in various solvents. The topological polar surface area of 102 Ų reflects the molecule's ability to form hydrogen bonds and influences its membrane permeability .

Functional Group Analysis

The compound contains multiple functional groups that contribute to its chemical reactivity:

  • A carbamate group (from the Boc protection), which is stable under basic conditions but cleaved under acidic conditions

  • A fluorenylmethyl ester, which can be cleaved under mild basic conditions

  • A free carboxylic acid, which can participate in various coupling reactions

  • A secondary amine (as part of the carbamate), which is protected but can be deprotected for further reactions

These functional groups allow for selective chemical transformations, making the compound valuable in peptide synthesis strategies. The presence of both a protected amino group and a free carboxylic acid enables controlled peptide bond formation at specific sites.

Structural Features and Conformational Analysis

Key Structural Elements

The tert-butyloxycarbonyl (Boc) group protecting the alpha-amino position contributes steric bulk through its three methyl groups attached to a quaternary carbon. This arrangement provides effective protection against nucleophilic attack at the amino group while remaining stable under basic and neutral conditions .

Stereochemical Considerations

The compound features an R configuration at the alpha carbon, indicating that the amino (protected as Boc) is positioned according to the Cahn-Ingold-Prelog priority rules for this stereocenter . This specific stereochemistry is critical for the compound's application in peptide synthesis, as it determines the three-dimensional structure of the resulting peptides and their biological activity.

The defined stereocenter plays a crucial role in molecular recognition processes and influences how the compound interacts with enzymes, receptors, and other biological macromolecules. Maintaining stereochemical purity is therefore essential when using this compound in research or synthesis applications.

Synthetic Applications

Role in Peptide Synthesis

(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid serves as a key building block in peptide synthesis, particularly in the preparation of complex peptides containing aspartic acid residues. The Boc protection strategy allows for orthogonal deprotection schemes, where different protecting groups can be removed under different conditions without affecting others .

In solid-phase peptide synthesis, this compound enables the selective incorporation of D-aspartic acid into peptide sequences, which can significantly alter the conformational properties and biological activity of the resulting peptides. The presence of the fluorenylmethyl ester on the β-carboxyl group allows for selective coupling through the α-carboxyl group, enabling controlled regioselective peptide bond formation.

Selective Deprotection Strategies

One of the advantages of this doubly-protected aspartic acid derivative is the ability to selectively remove either protecting group:

  • The Boc group can be removed under acidic conditions (typically trifluoroacetic acid)

  • The fluorenylmethyl (OFm) group can be cleaved under basic conditions (often using piperidine or other amines)

This orthogonality enables complex synthetic strategies where specific functional groups can be deprotected and modified in a controlled sequence, making it valuable for the synthesis of branched peptides, cyclic peptides, and other complex molecular architectures.

Analytical Characterization

Spectroscopic Properties

The structural confirmation of (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid typically involves multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable, with distinctive signals for the aromatic protons of the fluorenyl group appearing in the region of δ 7-8 ppm, while the tert-butyl methyl groups typically appear as a prominent singlet around δ 1.4 ppm.

Mass spectrometry provides confirmation of the molecular weight, with an expected monoisotopic mass of 411.16818752 Da . The fragmentation pattern typically shows characteristic losses of the tert-butyl group and the fluorenylmethyl group, which can be used for identification and purity assessment.

Chromatographic Behavior

Due to its moderate lipophilicity (XLogP3-AA value of 3.5), the compound typically exhibits good retention on reverse-phase HPLC systems . The presence of the aromatic fluorenyl group also allows for detection using UV absorbance at wavelengths around 254-280 nm, facilitating chromatographic analysis and purification.

For chiral analysis, specialized chiral stationary phases may be employed to assess enantiomeric purity, which is crucial for applications requiring stereochemical precision. The compound's multiple functional groups also provide opportunities for derivatization to enhance detection sensitivity or selectivity in analytical applications.

Chemical Reactivity and Stability

Reactivity Profile

The reactivity of (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is largely governed by its protected functional groups and the free carboxylic acid. The α-carboxylic acid group remains available for activation and coupling reactions, typically using carbodiimides or other coupling agents to form amide bonds in peptide synthesis.

The protected groups exhibit specific reactivity patterns:

  • The Boc group is stable to basic and nucleophilic conditions but labile under acidic conditions

  • The fluorenylmethyl ester is stable to acidic conditions but can be cleaved by bases, particularly secondary amines

These orthogonal stability profiles allow for selective chemical transformations and contribute to the compound's utility in complex synthetic schemes.

Stability Considerations

Like many protected amino acids, this compound has specific stability parameters that should be considered during storage and handling. The carbamate linkage of the Boc group can slowly hydrolyze under prolonged exposure to moisture, particularly in acidic environments. The fluorenylmethyl ester may also be susceptible to slow hydrolysis under basic conditions.

For long-term storage, the compound is typically kept under dry, cool conditions, protected from light and moisture. Proper storage helps maintain the stereochemical integrity and functional group stability essential for its synthetic applications.

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